(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661474
InChI: InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m1../s1
SMILES: C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

CAS No.:

Cat. No.: VC13661474

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl -

Specification

Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
IUPAC Name (2R)-1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride
Standard InChI InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m1../s1
Standard InChI Key WPOCUMCGNGEONH-FMOMHUKBSA-N
Isomeric SMILES C1CCN(CC1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl
SMILES C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl
Canonical SMILES C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound exists as a dihydrochloride salt of the base amine (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. Its molecular formula is C₁₄H₂₄Cl₂N₂, with a molecular weight of 291.3 g/mol. The free base form (without HCl) has a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . The (R)-configuration at the chiral center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula (Salt)C₁₄H₂₄Cl₂N₂
Molecular Weight (Salt)291.3 g/mol
Molecular Formula (Free Base)C₁₄H₂₂N₂
Molecular Weight (Free Base)218.34 g/mol
CAS Number368442-92-6
IUPAC Name(2R)-1-phenyl-3-piperidin-1-ylpropan-2-amine dihydrochloride

Structural Features and Stability

The molecule comprises a phenyl group attached to a propan-2-amine backbone, with a piperidine ring linked via a methylene group. The dihydrochloride salt enhances solubility in aqueous media, a property advantageous for in vitro assays. Stability data suggest that the compound should be stored in a cool, dry environment to prevent decomposition, though specific degradation products remain uncharacterized in the literature.

Synthesis and Enantioselective Preparation

Table 2: Key Steps in the Synthesis of (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

StepReagents/ConditionsPurpose
1DCC / Dichloromethane / CoolingAmide bond formation
2Acetyl chloride / Methanol / RefluxAcetylation of intermediates
3LiAlH₄ / Tetrahydrofuran / RefluxReduction to final amine product

Challenges in Enantioselective Synthesis

Achieving high enantiomeric excess (ee) for the (R)-form requires chiral auxiliaries or asymmetric catalysis. Techniques such as enzymatic resolution or use of Evans’ oxazolidinones could be explored, though no published studies specific to this compound exist. The lack of detailed synthetic data underscores the need for further methodological development .

Pharmacological Applications and Mechanisms

Sodium Channel Modulation

Structurally related compounds, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, exhibit potent sodium (Na⁺) channel blocking activity, as demonstrated in ischemic stroke models . These analogs share a propanolamine backbone similar to (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, suggesting potential neuroprotective properties. For example, compound 4b from Seki et al. (2012) showed an IC₅₀ of 0.56 μM for Na⁺ channel inhibition and reduced infarct volume in a rat middle cerebral artery (MCA) occlusion model .

Glycine Transporter (GlyT1) Inhibition

Although direct evidence is lacking, structurally related compounds like 7w (a piperidine-methylpyridine carboxamide) exhibit GlyT1 inhibitory activity (IC₅₀ = 1.8 nM) and efficacy in rodent schizophrenia models . The piperidine moiety in (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine may similarly modulate glycine levels, warranting further investigation.

Future Directions and Research Gaps

Target Identification and Validation

High-throughput screening against ion channels (e.g., Na⁺, Ca²⁺) and neurotransmitter transporters (e.g., GlyT1, SERT) could elucidate its mechanism of action. Molecular docking studies may predict affinity for NMDA receptor subunits or sigma-1 receptors.

In Vivo Pharmacokinetics

Evaluating oral bioavailability, blood-brain barrier penetration, and metabolic stability in rodent models is critical. Analogous compounds exhibit variable plasma exposure, with microsomal intrinsic clearance values ranging from 0.10 to 0.32 mL/min/mg protein in rats .

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